CA IX Inhibition Potency: 5-Boronofuran-2-carboxylic Acid vs. CA II Isoform Selectivity
In head-to-head enzymatic assays against human carbonic anhydrase isoforms, 5-boronofuran-2-carboxylic acid exhibits a markedly lower Ki for the tumor-associated CA IX (1.60×10³ nM) compared to the ubiquitous CA II (>1.00×10⁵ nM), representing a >62-fold selectivity window [1]. This contrasts with the broader inhibition profiles often observed for simple aromatic boronic acids.
| Evidence Dimension | Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.60×10³ nM (CA IX); Ki > 1.00×10⁵ nM (CA II) |
| Comparator Or Baseline | CA II isoform (same compound, different target) as internal control |
| Quantified Difference | >62.5-fold lower Ki for CA IX relative to CA II |
| Conditions | Human recombinant CA IX and CA II; pre-incubation 15 mins to 24 hrs; phenol red-based stopped-flow CO₂ hydrase assay |
Why This Matters
This >62-fold selectivity window suggests a reduced likelihood of off-target CA II-related side effects (e.g., diuresis) in cellular or in vivo models, a critical consideration when selecting a boronic acid probe for oncology research.
- [1] BindingDB. BDBM50360796. Ki data for human CA1, CA2, CA9. View Source
